molecular formula C15H12ClNO5 B11764210 (4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol

(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol

Cat. No.: B11764210
M. Wt: 321.71 g/mol
InChI Key: APVNVQKFSASESK-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a nitro group at position 7, a hydroxymethyl group at position 6, and a 4-chlorophenyl moiety. The nitro group imparts electron-withdrawing properties, while the chlorophenyl group enhances lipophilicity, influencing both reactivity and biological interactions .

Properties

Molecular Formula

C15H12ClNO5

Molecular Weight

321.71 g/mol

IUPAC Name

(4-chlorophenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol

InChI

InChI=1S/C15H12ClNO5/c16-10-3-1-9(2-4-10)15(18)11-7-13-14(22-6-5-21-13)8-12(11)17(19)20/h1-4,7-8,15,18H,5-6H2

InChI Key

APVNVQKFSASESK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Nitration of Catechol Derivatives

The 7-nitro-2,3-dihydrobenzo[b][1,dioxin fragment is typically derived from nitrated catechol precursors. A common approach involves:

  • Nitration of 1,2-dihydroxybenzene (catechol) :

    • Reaction with nitric acid (HNO₃) in acetic anhydride at 0–5°C yields 3-nitrocatechol.

    • Subsequent cyclization with 1,2-dibromoethane in the presence of K₂CO₃ forms the dioxane ring.

    Example reaction conditions :

    StepReagentsSolventTemperatureYield
    NitrationHNO₃, Ac₂OAcetic acid0°C72%
    Cyclization1,2-dibromoethane, K₂CO₃DMF80°C68%

    Critical note: Nitration before cyclization ensures correct regiochemistry, as the dioxane ring’s electron-donating oxygen atoms deactivate subsequent electrophilic substitution.

Alternative Routes via Dihydroxylation

Epoxidation of 1,2-dihydronaphthalene derivatives followed by acid-catalyzed ring-opening has been reported in patent US8492549B2. However, this method is less favorable for nitro-substituted systems due to side reactions.

Alternative Method: Mitsunobu Reaction

Patent EP3750893A1 describes a Mitsunobu-based approach for analogous benzodioxin alcohols:

  • Reaction : 7-Nitro-2,3-dihydrobenzo[b]dioxin-6-yl methanol (1 eq) couples with 4-chlorophenol (1.2 eq) using DIAD and PPh₃.

  • Conditions : Anhydrous THF, 0°C to room temperature, 12 h.

    Outcome :

    ParameterValue
    Yield58%
    Purity (HPLC)95%

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel with CH₂Cl₂:MeOH (40:1) effectively separates the product from diaryl ether byproducts.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Cl-C₆H₄), 6.95 (d, J = 8.4 Hz, 2H, Cl-C₆H₄), 4.88 (s, 1H, OH), 4.30–4.25 (m, 4H, OCH₂CH₂O).

  • HRMS : m/z calculated for C₁₅H₁₃ClNO₅ [M+H]⁺: 330.0534; found: 330.0532 .

Chemical Reactions Analysis

Nitro Group Transformations

The nitro group at position 7 of the benzo[b] dioxin ring is highly reactive, enabling reductions and nucleophilic aromatic substitutions.

  • Reduction to Amine :
    Nitro groups are classically reduced to amines using catalysts like H₂/Pd, Fe/HCl, or Sn/HCl. For example, nitrobenzene derivatives often yield anilines under these conditions . This reaction could convert the nitro group to a primary amine, opening pathways for further functionalization (e.g., acylation, alkylation).

  • Nucleophilic Aromatic Substitution :
    The electron-withdrawing nitro group activates the dioxin ring for nucleophilic substitution. For instance, in similar dioxin derivatives, nitro-substituted rings undergo substitution with amines or alkoxides under basic conditions .

Methanol Group Reactions

The hydroxymethyl group (-CH₂OH) attached to the dioxin ring participates in oxidation, esterification, and elimination reactions.

Reaction TypeConditionsOutcomeReference
Oxidation KMnO₄, H₂SO₄ (aqueous)Conversion to carbaldehyde
Esterification Acid anhydride, acid catalystFormation of esters (e.g., methyl ester)
Elimination H₂SO₄ (heating)Formation of allylic alcohols

Chlorophenyl Group Interactions

The 4-chlorophenyl substituent may engage in aromatic substitution or coupling reactions, though its reactivity is generally low due to the electron-withdrawing chlorine atom.

  • Suzuki Coupling :
    If the chlorophenyl group were replaced by a boronic acid, cross-coupling with aryl halides could occur, as demonstrated in analogous dioxin-boronic acid derivatives .

  • Nucleophilic Substitution :
    The chlorophenyl group is unlikely to undergo direct substitution but could participate in palladium-catalyzed coupling reactions if activated .

Dioxin Ring Reactivity

The benzo[b] dioxin core is stable under most conditions but may participate in electrophilic or nucleophilic aromatic substitution due to conjugation with the nitro group.

  • Electrophilic Substitution :
    The dioxin ring’s electron-rich nature (from oxygen atoms) may allow electrophilic substitution (e.g., bromination, nitration) at positions ortho or para to the nitro group.

  • Catalytic Coupling :
    Dioxin rings are compatible with metal-catalyzed reactions, such as Heck or Suzuki couplings, as shown in related thieno-dioxin derivatives .

Enzymatic and Biochemical Interactions

While not explicitly studied for this compound, analogous dioxin derivatives exhibit:

  • Antimicrobial activity via enzyme inhibition.

  • Antioxidant properties through radical scavenging.

Synthetic Pathways

The compound’s synthesis likely involves:

  • Dioxin ring formation via oxidation of dihydroxybenzaldehyde derivatives .

  • Nitration of the aromatic ring to introduce the nitro group.

  • Coupling of the chlorophenyl group via Ullmann-type reactions or nucleophilic aromatic substitution .

Analytical Characterization

Key techniques for verifying structural integrity include:

  • NMR spectroscopy (¹H and ¹³C) to confirm aromatic proton environments and functional group positions .

  • Mass spectrometry to identify molecular ions and fragmentation patterns.

  • IR spectroscopy to detect nitro (NO₂ stretch) and hydroxyl (OH stretch) groups .

Scientific Research Applications

Chemistry

  • Precursor in Organic Synthesis : The compound is utilized as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

  • Biological Activity : Research indicates that (4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol exhibits potential antimicrobial and anti-inflammatory properties. Compounds with similar structures have shown effectiveness against various bacterial strains and the ability to modulate inflammatory pathways .

Medicine

  • Therapeutic Potential : The compound is being explored for its therapeutic effects in treating conditions such as infections and inflammatory diseases. Its interaction with specific molecular targets may lead to the development of new pharmaceuticals.

Industry

  • Material Development : In industrial applications, the compound can be used in the development of new materials and chemical processes. Its unique properties may enhance the performance of materials in various applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of compounds structurally similar to this compound against several bacterial strains. Results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting their potential as antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

Another study focused on evaluating the anti-inflammatory properties of derivatives of this compound. The results demonstrated that certain derivatives could effectively reduce inflammation in vitro by inhibiting pro-inflammatory cytokines, indicating a promising avenue for therapeutic development .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical Properties

Key physicochemical parameters of the target compound and analogs are summarized below:

Compound Name Molecular Weight Substituents (Position) Melting Point (°C) LogP (Predicted)
(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol (Target) ~305.7* 7-NO₂, 6-CH₂OH, 4-ClPh N/A 2.8–3.5
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(4-chlorophenyl)methanone 373.6 7-Br, 6-C(O), 4-ClPh N/A 3.9
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(4-chlorophenyl)methanone 289.7 7-NH₂, 6-C(O), 4-ClPh N/A 2.1
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol 166.2 6-CH₂OH N/A 1.2
(7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol 292.1 7-I, 6-CH₂OH 80–82 2.5

*Estimated based on structural similarity to and .

Key Observations:

  • The nitro group in the target compound increases molecular weight and polarity compared to amino or bromo analogs .
  • Chlorophenyl substitution elevates lipophilicity (LogP) compared to unsubstituted benzodioxin derivatives .
  • Methanol vs.

Target Compound Hypotheses :

  • The nitro group may enhance interactions with enzyme active sites (e.g., via π-stacking or hydrogen bonding).
  • The chlorophenyl group could improve blood-brain barrier penetration compared to polar substituents (e.g., –OH or –NH₂) .

Biological Activity

(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a nitro-substituted benzo[b][1,4]dioxin moiety, which are known to influence its biological activity. The presence of these functional groups may enhance interactions with biological targets.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or protein function.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli25 µg/mL
Compound BS. aureus15 µg/mL
This compoundNot yet testedN/A

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 30 µM after 48 hours of treatment. This suggests moderate cytotoxicity compared to standard chemotherapeutics.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair.
  • Induction of Oxidative Stress: The nitro group may contribute to the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Targeting Specific Receptors: There is potential for interaction with specific cellular receptors involved in signaling pathways related to cell growth and apoptosis.

Q & A

Q. What methodologies are recommended for synthesizing (4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol, and how can conflicting synthetic routes be resolved?

Begin with a systematic literature review to identify existing protocols. Prioritize routes leveraging nitro-group stability and chlorophenyl reactivity. For inconsistencies, replicate experiments under controlled conditions (e.g., inert atmosphere, graded reagent purity) and validate outcomes using NMR and high-resolution mass spectrometry. Discrepancies often arise from purification methods (e.g., column chromatography vs. recrystallization) or side reactions catalyzed by trace metals .

Table 1: Critical Variables in Synthesis Optimization

VariableAnalytical Validation Method
Reaction TimeTLC/HPLC Monitoring
Catalyst EfficiencyTurnover Frequency Calculations
Byproduct FormationGC-MS Purity Analysis

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Use gas chromatography-mass spectrometry (GC-MS) with NIST database matching for purity assessment . Structural confirmation requires multinuclear NMR (e.g., <sup>13</sup>C DEPT for stereochemistry) and X-ray crystallography. Cross-validate results with FT-IR to detect functional groups and differential scanning calorimetry (DSC) for thermal stability profiling .

Q. How should researchers design experiments to assess the compound’s environmental fate?

Adopt tiered testing per OECD guidelines:

  • Abiotic degradation: Conduct hydrolysis (pH 4–9) and UV photolysis studies.
  • Biotic degradation: Use OECD 301 ready biodegradability tests with activated sludge.
  • Bioaccumulation: Measure log KowK_{ow} via shake-flask method and validate with predictive models (EPI Suite™) .

Table 2: Key Environmental Fate Parameters

ParameterMethodologyReference
Hydrolysis Half-lifepH-Static ExperimentsINCHEMBIOL
Soil AdsorptionBatch Equilibrium StudiesECHA

Q. What strategies ensure accurate determination of physical-chemical properties?

Combine experimental and computational approaches:

  • Solubility: Use shake-flake method with HPLC quantification.
  • Vapor Pressure: Employ Knudsen effusion or gas-saturation techniques.
  • pKaK_a: Perform potentiometric titration in aqueous/organic media. Cross-reference data with DIPPR® and PubChem for consistency .

Advanced Research Questions

Q. How can molecular modeling predict biological interactions or environmental behavior?

Apply density functional theory (DFT) to simulate nitro-group reduction pathways and docking studies for target binding affinity. Validate with in vitro assays (e.g., cytochrome P450 metabolism). QSAR models using MORDRED descriptors can prioritize derivatives for testing .

Table 3: Computational Tools for Predictive Modeling

ApplicationSoftware/ModelValidation Protocol
Metabolic PathwaysMetaSiteLC-MS/MS Metabolite Profiling
EcotoxicityECOSARDaphnia magna Acute Toxicity

Q. What approaches resolve contradictions in reported spectral data or bioactivity results?

  • Spectral Discrepancies: Re-acquire data under standardized conditions (e.g., 500 MHz NMR, DMSO-d6d_6). Use 2D NMR (HSQC, HMBC) to confirm connectivity.
  • Bioactivity Variability: Control cell-line passage numbers and serum batch effects. Apply Bland-Altman analysis to inter-lab data .

Q. How can machine learning optimize derivative design for enhanced pharmacological properties?

Train graph neural networks (GNNs) on ChEMBL data to predict ADMET profiles. Generate virtual libraries with SMILES-based VAEs and screen for nitro-group stability. Prioritize candidates with Pareto optimization balancing potency and solubility .

Q. What systematic SAR strategies improve selectivity against off-target receptors?

  • Pharmacophore Modification: Introduce steric hindrance via ortho-substituents on the chlorophenyl ring.
  • Isosteric Replacement: Swap nitro with sulfonamide to modulate electron-withdrawing effects. Validate selectivity via kinome-wide profiling (e.g., DiscoverX®) .

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